molecular formula C24H30FN3O4 B13433260 Moxifloxacin Isopropyl Ester

Moxifloxacin Isopropyl Ester

Cat. No.: B13433260
M. Wt: 443.5 g/mol
InChI Key: JFYSUJFKCHJPEV-IFXJQAMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Moxifloxacin Isopropyl Ester involves the esterification of moxifloxacin with isopropyl alcohol. The reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the ester product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Moxifloxacin Isopropyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Moxifloxacin Isopropyl Ester, like moxifloxacin, exerts its antibacterial effects by inhibiting the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. Inhibition of these enzymes leads to the disruption of bacterial DNA processes, resulting in bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Moxifloxacin Isopropyl Ester is unique due to its specific ester functional group, which can influence its chemical properties and reactivity. This ester derivative is particularly useful in pharmaceutical testing as an impurity reference material, providing a standard for quality control .

Properties

Molecular Formula

C24H30FN3O4

Molecular Weight

443.5 g/mol

IUPAC Name

propan-2-yl 7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate

InChI

InChI=1S/C24H30FN3O4/c1-13(2)32-24(30)17-11-28(15-6-7-15)20-16(22(17)29)9-18(25)21(23(20)31-3)27-10-14-5-4-8-26-19(14)12-27/h9,11,13-15,19,26H,4-8,10,12H2,1-3H3/t14-,19+/m0/s1

InChI Key

JFYSUJFKCHJPEV-IFXJQAMLSA-N

Isomeric SMILES

CC(C)OC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N3C[C@@H]4CCCN[C@@H]4C3)OC)C5CC5

Canonical SMILES

CC(C)OC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N3CC4CCCNC4C3)OC)C5CC5

Origin of Product

United States

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